molecular formula C14H20N2O2 B147876 Boc-8-amino-1,2,3,4-tetrahydroquinoline CAS No. 137469-86-4

Boc-8-amino-1,2,3,4-tetrahydroquinoline

Cat. No. B147876
M. Wt: 248.32 g/mol
InChI Key: PMVBTAJOVLAIOD-UHFFFAOYSA-N
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Description

Boc-8-amino-1,2,3,4-tetrahydroquinoline is a derivative of tetrahydroquinoline, a heterocyclic compound that is a structural motif in many natural products and pharmaceuticals. The Boc group (tert-butoxycarbonyl) is a common protecting group for amines in organic synthesis.

Synthesis Analysis

The synthesis of tetrahydroquinoline derivatives can be achieved through various methods. One approach involves the base-promoted ring transformation of 6-aryl-4-substituted-2H-pyran-2-one-3-carbonitriles by N-boc-3-piperidone, followed by deprotection of the Boc group under acidic conditions . Another method includes the Pictet-Spengler reaction between ethyl glyoxylate or methyl 4-formylbenzoate and dopamine or 3-hydroxyphenethylamine to prepare compounds containing the tetrahydroisoquinoline ring system, which are then converted to BOC-protected derivatives .

Molecular Structure Analysis

The molecular structure of Boc-8-amino-1,2,3,4-tetrahydroquinoline derivatives can be complex due to the presence of various functional groups and the potential for steric hindrance. Single-crystal X-ray analysis has been used to determine the structure of Boc-protected tetrahydroisoquinoline, revealing the steric interactions between the N-Boc group and the aryl group .

Chemical Reactions Analysis

Tetrahydroisoquinoline derivatives undergo lithiation, which can be followed by trapping with an electrophile to give a mixture of regioisomeric products. The regioselectivity of lithiation and subsequent reactions can be influenced by the substitution pattern on the tetrahydroisoquinoline ring . Additionally, the Boc group can be removed under acidic conditions to yield secondary and tertiary amine products .

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-8-amino-1,2,3,4-tetrahydroquinoline derivatives are influenced by the presence of the Boc group and other substituents on the tetrahydroquinoline ring. The Boc group itself is known to have a significant barrier to rotation, which can be measured using in situ ReactIR spectroscopy . The presence of various donor and acceptor functional groups can also affect the properties of the tetrahydroquinoline derivatives .

Scientific Research Applications

Antiprotozoal Applications

Boc-8-amino-1,2,3,4-tetrahydroquinoline derivatives have been studied for their antiprotozoal properties, particularly against malaria and leishmaniasis. The development of 8-aminoquinoline analogs like tafenoquine and sitamaquine highlights the efforts to find compounds with better efficacy and reduced toxicity compared to older drugs. These compounds show promise in blocking malaria transmission and treating visceral leishmaniasis, respectively, with ongoing research focused on improving their therapeutic profiles and reducing side effects associated with 8-aminoquinolines, such as hemolytic toxicity in glucose-6-phosphate dehydrogenase (G6PD) deficient patients (Tekwani & Walker, 2006).

Anticancer Applications

The tetrahydroisoquinoline scaffold, to which Boc-8-amino-1,2,3,4-tetrahydroquinoline belongs, has been explored for its anticancer properties. This exploration has led to the approval of drugs like trabectedin for the treatment of soft tissue sarcomas, underlining the anticancer drug discovery potential of this class of compounds. The review of therapeutic activities of tetrahydroisoquinoline derivatives between 2010 and 2015 highlights their role in cancer therapy, as well as their potential against infectious diseases such as malaria, tuberculosis, and HIV (Singh & Shah, 2017).

Photocatalytic and Sensor Applications

The broader utility of Boc-8-amino-1,2,3,4-tetrahydroquinoline and related compounds extends beyond pharmacological applications to include roles in photocatalysis and sensing. These compounds have been investigated for their potential in environmental and biological applications, particularly in the detection of metal ions. The development of fluorescent sensors based on 8-aminoquinoline derivatives for zinc ion determination exemplifies the expanding use of these molecules in analytical chemistry (Mohamad et al., 2021).

properties

IUPAC Name

tert-butyl N-(1,2,3,4-tetrahydroquinolin-8-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-11-8-4-6-10-7-5-9-15-12(10)11/h4,6,8,15H,5,7,9H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMVBTAJOVLAIOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC2=C1NCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-8-amino-1,2,3,4-tetrahydroquinoline

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